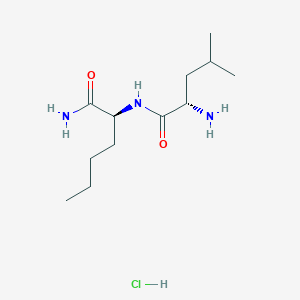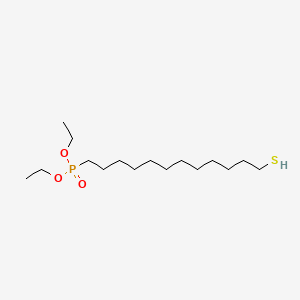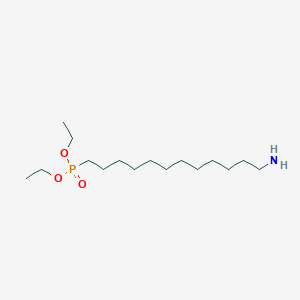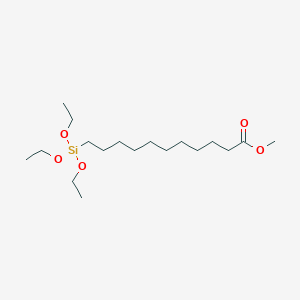
Methyl 11-(triethoxysilyl)undecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 11-(triethoxysilyl)undecanoate, also known as MTU, is an organosilicon compound that has been widely used in a variety of scientific research and industrial applications. MTU is a derivative of the silane family, which is a class of compounds that contain silicon, oxygen and hydrogen atoms. MTU has been found to be a useful material for a range of applications due to its unique properties, such as its low volatility, low toxicity, and low reactivity.
科学研究应用
Methyl 11-(triethoxysilyl)undecanoate has been used in a variety of scientific research applications, such as in biochemistry, material science, and nanotechnology. In biochemistry, Methyl 11-(triethoxysilyl)undecanoate has been used in the study of enzyme kinetics, as well as in the study of protein-ligand interactions. In material science, Methyl 11-(triethoxysilyl)undecanoate has been used as a precursor for the synthesis of hybrid organic-inorganic materials. In nanotechnology, Methyl 11-(triethoxysilyl)undecanoate has been used to create nanostructures, such as nanowires and nanotubes.
作用机制
The mechanism of action of Methyl 11-(triethoxysilyl)undecanoate is not fully understood. However, it is known that Methyl 11-(triethoxysilyl)undecanoate is a hydrophobic molecule, meaning that it is not readily soluble in water. This property allows Methyl 11-(triethoxysilyl)undecanoate to interact with proteins and other molecules in aqueous solutions, which can lead to changes in the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 11-(triethoxysilyl)undecanoate are not fully understood. However, it is known that Methyl 11-(triethoxysilyl)undecanoate can interact with proteins and other molecules in aqueous solutions, which can lead to changes in the structure and function of these molecules. In addition, Methyl 11-(triethoxysilyl)undecanoate has been found to be an effective inhibitor of the enzyme lipoxygenase, which is involved in the production of inflammatory molecules.
实验室实验的优点和局限性
The major advantage of using Methyl 11-(triethoxysilyl)undecanoate in lab experiments is that it is a relatively non-toxic and non-volatile material. This makes it an ideal material for use in a variety of laboratory studies. Additionally, Methyl 11-(triethoxysilyl)undecanoate is relatively inexpensive and easy to obtain. The main limitation of using Methyl 11-(triethoxysilyl)undecanoate in lab experiments is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
未来方向
In the future, Methyl 11-(triethoxysilyl)undecanoate could be used in a variety of applications, such as in the development of new materials, in the study of enzyme kinetics, and in the study of protein-ligand interactions. Additionally, Methyl 11-(triethoxysilyl)undecanoate could be used in the development of new drugs, as well as in the development of new nanostructures. Additionally, Methyl 11-(triethoxysilyl)undecanoate could be used in the development of new catalysts and in the study of enzyme inhibition. Finally, Methyl 11-(triethoxysilyl)undecanoate could be used in the development of new sensors and in the study of biochemical and physiological processes.
合成方法
Methyl 11-(triethoxysilyl)undecanoate is synthesized by a process known as the hydrolysis of a silane. In this process, a silane molecule is reacted with a base, such as sodium hydroxide, to produce an alkoxysilane. This alkoxysilane is then reacted with a carboxylic acid, such as undecanoic acid, to produce Methyl 11-(triethoxysilyl)undecanoate. The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm.
属性
IUPAC Name |
methyl 11-triethoxysilylundecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O5Si/c1-5-21-24(22-6-2,23-7-3)17-15-13-11-9-8-10-12-14-16-18(19)20-4/h5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRWFSWOUMTYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)OC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 11-(triethoxysilyl)undecanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)
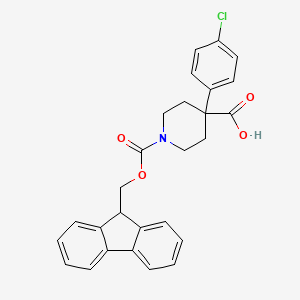


![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)
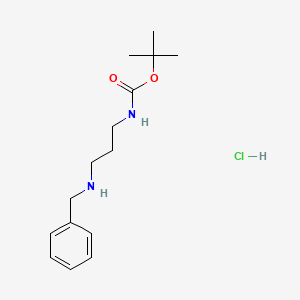
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)
